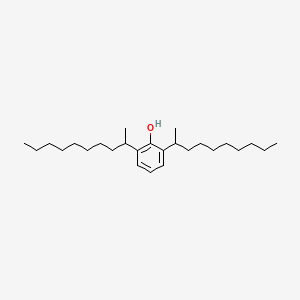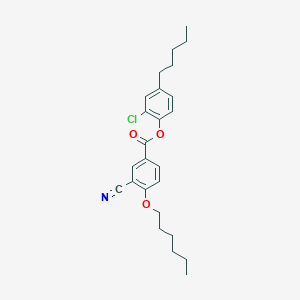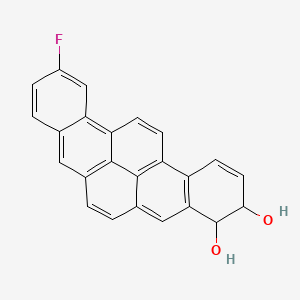
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- typically involves multi-step organic reactions. The initial steps often include the formation of the core pentaphene structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and fluoro groups at specific positions on the pentaphene ring. These reactions generally require controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and purity for industrial applications.
化学反応の分析
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated hydrocarbons.
科学的研究の応用
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Additionally, its ability to intercalate into DNA can affect gene expression and cellular function.
類似化合物との比較
Similar Compounds
Dibenzo[a,i]pyrene: Another member of the PAH family with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its environmental impact.
Chrysene: A simpler PAH with fewer rings but similar chemical reactivity.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
80115-70-4 |
|---|---|
分子式 |
C24H15FO2 |
分子量 |
354.4 g/mol |
IUPAC名 |
17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,8,10,12(24),13,15,17,19,21-undecaene-5,6-diol |
InChI |
InChI=1S/C24H15FO2/c25-15-4-3-12-9-13-1-2-14-10-20-16(7-8-21(26)24(20)27)17-5-6-18(19(12)11-15)22(13)23(14)17/h1-11,21,24,26-27H |
InChIキー |
QWHHSTMGUGNJTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C6C=C(C=CC6=C4)F)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


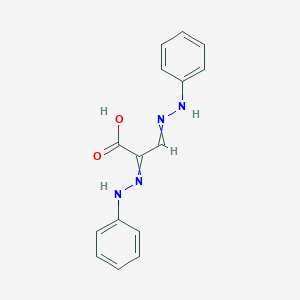
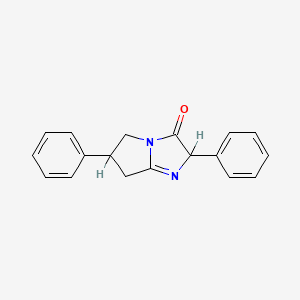


![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
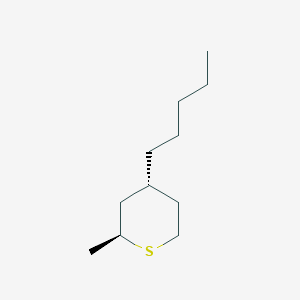
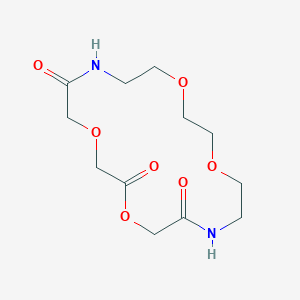

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
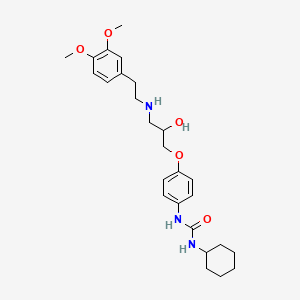
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

